N-{1-[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}-N-methyl-1,2-oxazole-5-carboxamide
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Overview
Description
N-{1-[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}-N-methyl-1,2-oxazole-5-carboxamide is a complex organic compound that belongs to the class of triazolopyridazines This compound is characterized by its unique structure, which includes a fluorophenyl group, a triazolopyridazine core, an azetidinyl moiety, and an oxazole carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}-N-methyl-1,2-oxazole-5-carboxamide typically involves multiple steps. The process begins with the preparation of the triazolopyridazine core, followed by the introduction of the fluorophenyl group. The azetidinyl moiety is then attached, and finally, the oxazole carboxamide group is introduced. Each step requires specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow synthesis, which allows for better control over reaction conditions and scalability .
Chemical Reactions Analysis
Types of Reactions
N-{1-[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}-N-methyl-1,2-oxazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced with others
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered functional groups, while substitution reactions can result in compounds with different substituents on the triazolopyridazine core .
Scientific Research Applications
N-{1-[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}-N-methyl-1,2-oxazole-5-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions
Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and design
Industry: It is used in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds
Mechanism of Action
The mechanism of action of N-{1-[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}-N-methyl-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The triazolopyridazine core is particularly important for its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazolopyridazine derivatives, such as:
- N-Cyclopentyl-1-[3-(4-fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-N-methyl-4-piperidinamine .
- Fezolinetant, which has a similar triazolopyridazine core but different substituents .
Uniqueness
N-{1-[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}-N-methyl-1,2-oxazole-5-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[1-[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl]-N-methyl-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN7O2/c1-25(19(28)15-7-8-21-29-15)14-10-26(11-14)17-6-5-16-22-23-18(27(16)24-17)12-3-2-4-13(20)9-12/h2-9,14H,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYCWPXBJNIGKNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CN(C1)C2=NN3C(=NN=C3C4=CC(=CC=C4)F)C=C2)C(=O)C5=CC=NO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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